molecular formula C19H19NO4 B11061083 4,9-Dimethoxy-7-methyl-5-phenyl-2H,7H,8H-[1,3]dioxolo[4,5-g]isoquinoline

4,9-Dimethoxy-7-methyl-5-phenyl-2H,7H,8H-[1,3]dioxolo[4,5-g]isoquinoline

Cat. No.: B11061083
M. Wt: 325.4 g/mol
InChI Key: SIKNQMZJFBAFPK-UHFFFAOYSA-N
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Description

4,9-Dimethoxy-7-methyl-5-phenyl-2H,7H,8H-[1,3]dioxolo[4,5-g]isoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by its unique dioxolo ring fused to the isoquinoline core, along with methoxy and phenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,9-Dimethoxy-7-methyl-5-phenyl-2H,7H,8H-[1,3]dioxolo[4,5-g]isoquinoline typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid in the presence of a base such as triethylamine (Et3N). The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) and final formation of the target compound in acidic media .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4,9-Dimethoxy-7-methyl-5-phenyl-2H,7H,8H-[1,3]dioxolo[4,5-g]isoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

    Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

4,9-Dimethoxy-7-methyl-5-phenyl-2H,7H,8H-[1,3]dioxolo[4,5-g]isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,9-Dimethoxy-7-methyl-5-phenyl-2H,7H,8H-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Uniqueness: 4,9-Dimethoxy-7-methyl-5-phenyl-2H,7H,8H-[1,3]dioxolo[4,5-g]isoquinoline is unique due to its specific dioxolo ring fusion and the combination of methoxy and phenyl substituents. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

4,9-dimethoxy-7-methyl-5-phenyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C19H19NO4/c1-11-9-13-14(15(20-11)12-7-5-4-6-8-12)17(22-3)19-18(16(13)21-2)23-10-24-19/h4-8,11H,9-10H2,1-3H3

InChI Key

SIKNQMZJFBAFPK-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(=C3C(=C2OC)OCO3)OC)C(=N1)C4=CC=CC=C4

Origin of Product

United States

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